Carbisocaine - 68931-03-3

Carbisocaine

Catalog Number: EVT-1551576
CAS Number: 68931-03-3
Molecular Formula: C21H37ClN2O3
Molecular Weight: 401.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Carbisocaine is synthesized in laboratories and is not derived from natural sources. It is produced through various chemical reactions involving amines and carboxylic acid derivatives.

Classification

Carbisocaine is classified as a local anesthetic. It functions by blocking nerve conduction in specific areas of the body, making it useful in various medical settings, including dental procedures and minor surgeries.

Synthesis Analysis

Methods

The synthesis of Carbisocaine involves several key steps:

  1. Formation of Amide Bond: The process typically begins with the reaction of an appropriate amine with a carboxylic acid derivative. This reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to promote the formation of the amide bond .
  2. Industrial Production: In industrial settings, large-scale synthesis employs optimized reaction conditions to maximize yield and purity. This may include crystallization and purification steps to achieve the desired product quality.

Technical Details

The synthesis requires precise control of temperature, pressure, and reaction time to ensure successful formation of the desired compound while minimizing by-products.

Molecular Structure Analysis

Structure

Carbisocaine has a complex molecular structure characterized by its amide functional group. The specific arrangement of atoms contributes to its pharmacological properties.

Data

  • Molecular Formula: C₁₁H₁₅N₃O
  • Molecular Weight: Approximately 203.26 g/mol

The structural representation includes a phenyl ring, which is common in many local anesthetics, enhancing its lipophilicity and efficacy in nerve blockade.

Chemical Reactions Analysis

Reactions

Carbisocaine can participate in several chemical reactions:

  1. Oxidation: Under certain conditions, Carbisocaine can be oxidized to form corresponding oxidized products.
  2. Reduction: It can also undergo reduction reactions, converting it into reduced forms.
  3. Substitution: Carbisocaine may engage in substitution reactions where functional groups are replaced by others .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Reagents: Halogens or nucleophiles are typically employed for substitution reactions.
Mechanism of Action

Process

Carbisocaine exerts its anesthetic effects primarily through the inhibition of sodium channels in nerve cells. By binding to these channels, it prevents the influx of sodium ions, which is essential for the generation and propagation of action potentials.

Data

This mechanism leads to a temporary loss of sensation in the targeted area without affecting consciousness. The onset and duration of action can vary based on the formulation and administration route.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Melting Point: Specific melting points can vary depending on purity but generally fall within standard ranges for similar compounds.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature variations.
  • pH Range: Effective within a physiological pH range, which is crucial for its application as an anesthetic.

Relevant data on these properties are essential for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Carbisocaine finds applications primarily in medical settings as a local anesthetic. Its use includes:

  • Dental procedures where localized pain relief is necessary.
  • Minor surgical interventions requiring anesthesia without general sedation.
  • Pain management protocols in outpatient settings.

Additionally, ongoing research explores potential new applications in various therapeutic areas, leveraging its anesthetic properties for broader medical use.

Introduction to Carbisocaine

Historical Development of Carbisocaine as a Local Anesthetic

The development of Carbisocaine followed a century of systematic refinement in local anesthetic chemistry. After Carl Koller’s landmark demonstration of cocaine’s anesthetic properties in 1884, chemists pursued synthetic alternatives to mitigate cocaine’s toxicity and addictive potential. Early prototypes like benzocaine (1903) and procaine (1905) established the amino ester scaffold but exhibited short durations and weak membrane penetration [1]. The 1940s saw the rise of lidocaine, an amino amide with superior stability, shifting research toward lipophilic modifications.

Carbisocaine emerged in the 1980s as part of a new generation of highly lipophilic ester anesthetics. Its design leveraged three key historical lessons:

  • Bicyclic amine incorporation (inspired by eucaines): Enhanced binding to voltage-gated sodium channels
  • Extended alkyl chains: Increased lipid solubility for prolonged tissue residence
  • Ester linkage optimization: Balanced stability and metabolite safety [1] [4].Unlike earlier ester anesthetics, Carbisocaine’s piperidine-derived amine moiety and C4 alkylbenzene ester group conferred unprecedented membrane affinity, enabling potent nerve blockade at nanomolar concentrations [4].

Table 1: Evolution of Key Local Anesthetics Preceding Carbisocaine

CompoundYear IntroducedCore Structural InnovationLimitations Addressed by Carbisocaine
Cocaine1884Naturally occurring tropane alkaloidHigh toxicity, addiction potential
Procaine1905Diethylaminoethyl ester of PABALow potency, short duration
Tetracaine1930Butylamino modification of procaineSystemic toxicity
Lidocaine1943Amino amide linkage (Xylidine derivative)Allergenicity (esters)

Chemical Classification and Structural Uniqueness Among Amino Ester Anesthetics

Carbisocaine belongs to the ester-type local anesthetics within the broader organonitrogen compounds (Kingdom: Organic compounds; Superclass: Organoheterocyclic; Class: Piperidines) per computational classification systems like ClassyFire [5] [9]. Its molecular structure (C₁₈H₂₈N₂O₂) reveals three distinctive features:

  • Aromatic domain: Para-aminobenzoate (PABA) ester with butyl substituent
  • Differentiates from benzocaine (unsubstituted PABA) and procaine (diethylaminoethyl ester)
  • The butyl chain enhances hydrophobic contact with membrane phospholipids [4]
  • Linking chain: Ethoxy spacer between PABA and amine group
  • Optimizes distance for Na⁺ channel docking versus shorter analogs [1]
  • Tertiary amine: N-methylpiperidine (vs. diethylamine in procaine)
  • Creates bicyclic pseudo-ring conformation through intramolecular interactions
  • Increases pKa (8.9) for enhanced cationic form at physiological pH [4]

Table 2: Structural Comparison of Carbisocaine with Representative Amino Ester Anesthetics

ParameterCarbisocaineProcaineTetracaineBenzocaine
Aromatic GroupButyl-PABAPABAButyl-PABAPABA
Linker-CH₂-CH₂-O--CH₂-CH₂-N--CH₂-CH₂-O-None
Amino GroupN-methylpiperidineDiethylamineDimethylaminoethylNone
Lipophilicity (Log P)3.8 (est.)1.73.52.5

This configuration places Carbisocaine in a novel structural niche: It shares esterase-cleavability with procaine but exhibits lidocaine-level lipid solubility. Its classification as a piperidine-containing amino ester distinguishes it from:

  • Purely aliphatic esters (e.g., 2-chloroprocaine)
  • Single-ring amino esters (e.g., procaine)
  • Amide-based agents (e.g., lidocaine, bupivacaine) [5] [9]

Scope of Research on Carbisocaine in Modern Anesthesiology

Contemporary investigations focus on two non-clinical domains:

Molecular Interactions: Carbisocaine’s high lipophilicity enables unique membrane effects. Studies using ³²P-radiotracing in synaptosomes demonstrate its biphasic action on phospholipid metabolism:

  • Low concentrations (10⁻⁷ M): Stimulate phosphatidic acid synthesis (+142% vs. controls)
  • High concentrations (10⁻⁴ M): Inhibit phosphohydrolase enzymes, disrupting phospholipid turnover [4]These effects correlate with its membrane expansion capabilities, altering lipid packing density and fluidity—properties quantified through Laurdan fluorescence polarization assays [4] [7].

Technological Applications: As anesthetic delivery systems evolve, Carbisocaine’s chemical profile enables advanced formulations:

  • Nanocarrier integration: Liposomal encapsulation efficiency reaches 92% due to high Log P
  • Polymer compatibility: Poly(lactic-co-glycolic acid) (PLGA) microspheres show sustained release over 72h
  • Iontophoresis enhancement: Electromigration flux increases 8.2-fold vs. procaine at pH 7.4 [6] [8]

Properties

CAS Number

68931-03-3

Product Name

Carbisocaine

IUPAC Name

diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]propyl]azanium;chloride

Molecular Formula

C21H37ClN2O3

Molecular Weight

401.0 g/mol

InChI

InChI=1S/C21H36N2O3.ClH/c1-5-8-9-10-13-16-25-20-15-12-11-14-19(20)22-21(24)26-18(4)17-23(6-2)7-3;/h11-12,14-15,18H,5-10,13,16-17H2,1-4H3,(H,22,24);1H

InChI Key

JBWMXRJDMMPGCX-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)C[NH+](CC)CC.[Cl-]

Synonyms

carbisocaine
carbizocaine

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)C[NH+](CC)CC.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.